molecular formula C10H9N3O B080346 5-Amino-2-phenylpyridazin-3(2H)-one CAS No. 13589-77-0

5-Amino-2-phenylpyridazin-3(2H)-one

Cat. No.: B080346
CAS No.: 13589-77-0
M. Wt: 187.2 g/mol
InChI Key: FSMPZHMHKJEXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-phenylpyridazin-3(2H)-one: is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by an amino group at position 5 and a phenyl group at position 2, along with a keto group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-phenylpyridazin-3(2H)-one typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of hydrazine derivatives with appropriate diketones or keto acids. For instance, the reaction between phenylhydrazine and ethyl acetoacetate can yield the desired pyridazinone structure.

    Amination: The introduction of the amino group at position 5 can be achieved through various amination reactions. One common method is the reaction of the intermediate pyridazinone with ammonia or primary amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production often requires careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridazinones depending on the reagents used.

Scientific Research Applications

5-Amino-2-phenylpyridazin-3(2H)-one has found applications in several scientific research areas:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridazin-3(2H)-one: Lacks the amino group at position 5.

    5-Methyl-2-phenylpyridazin-3(2H)-one: Contains a methyl group instead of an amino group at position 5.

    5-Amino-2-methylpyridazin-3(2H)-one: Contains a methyl group instead of a phenyl group at position 2.

Uniqueness

5-Amino-2-phenylpyridazin-3(2H)-one is unique due to the presence of both an amino group at position 5 and a phenyl group at position 2. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-6-10(14)13(12-7-8)9-4-2-1-3-5-9/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMPZHMHKJEXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159590
Record name 5-Amino-2-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13589-77-0
Record name 5-Amino-2-phenyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13589-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-phenylpyridazin-3(2H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013589770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2-phenylpyridazin-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.